![molecular formula C21H16N2O4S B2402289 N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide CAS No. 896308-82-0](/img/structure/B2402289.png)
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide
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Overview
Description
Scientific Research Applications
- Application : Research has explored the potential of this compound as a CFTR potentiator . It aims to enhance CFTR channel function, particularly in patients with specific mutations (e.g., p.Gly551Asp or G551D) . By opening these channels, it could improve chloride ion transport and alleviate CF symptoms.
- Application : Studies have investigated the compound’s antibacterial and antibiofilm activities. It may offer a novel approach to combating bacterial infections .
- Application : Researchers have evaluated this compound’s antimicrobial properties. It could potentially serve as a therapeutic agent against microbial pathogens .
- Application : The compound has undergone cytotoxicity testing. At concentrations up to 10 μM, it demonstrated no significant toxic effects on cells .
- Application : Detailed synthetic procedures and characterization data are available for this compound . Researchers have carefully studied its chemical properties.
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulation
Antibacterial and Antibiofilm Properties
Antimicrobial Evaluation
Cytotoxicity Assessment
Chemical Synthesis and Characterization
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-3-oxobenzo[f]chromene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4S/c1-10-11(2)28-20(17(10)18(22)24)23-19(25)15-9-14-13-6-4-3-5-12(13)7-8-16(14)27-21(15)26/h3-9H,1-2H3,(H2,22,24)(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUQRRLDLMUFBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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